Nociceptin
Overview
Description
Nociceptin, also known as Orphanin-FQ, is a 17-peptide molecule. The first amino acid in this peptide is phenylalanine (F), and the last one is glutamine (Q), hence it is also referred to as OFQ .
Synthesis Analysis
The nociceptin receptor (NOPr) was identified in 1994. In 1995, an endogenous peptide consisting of 17 residues was found as a high-affinity ligand for the NOPr . The nociceptin system has a broad spectrum of activity and can act as an opioid-like as well as an anti-opioid peptide . The high level of N/OFQ and NOPr mRNA expression in the limbic brain regions suggests that the N/OFQ system is involved in the regulation of emotions, reward, pain sensitivity, stress responsiveness, sexual behavior, and aggression .
Molecular Structure Analysis
The NOP receptor is a G-protein-coupled receptor that was originally identified in 1994. It shares significant homology with μ (MOP), δ (DOP), and κ (KOP) opioid receptors . The antagonist-bound crystal structure of the NOP receptor was recently reported . The active-state NOP receptor model has been used for structure-based virtual screening to discover NOP ligands containing new chemical scaffolds .
Chemical Reactions Analysis
The NOP receptor inhibits adenylate cyclase, reducing cAMP accumulation, increases inwardly rectifying K+ channel conductance, and, via coupling to Pertussis toxin-sensitive Gi/o proteins, it closes Cav2.2 N-type channels, thus blocking calcium ions entrance in the presynaptic neuron .
Physical And Chemical Properties Analysis
The NOP receptor-related agonists have emerged as a promising target for developing novel and effective opioids that modulate the analgesic and addictive properties of mu-opioid peptide (MOP) receptor agonists .
Scientific Research Applications
Pain Management
- Field : Anesthesiology
- Application : Nociceptin, also known as Orphanin FQ, interacts with the NOP receptor to manage pain . It serves as a suitable alternative to prototypical opioid morphine that could potentially lead to life-threatening effects caused by respiratory depression in overdose, as well as generate abuse and addiction .
- Methods : The application of Nociceptin in pain management involves the use of NOP receptor ligands . The molecular and cellular structure controlling the cellular trafficking of NOP receptor is a significant factor in this application .
- Results : The studies support the role of NOP receptor and its ligands in pain management .
Treatment of Chronic Pain
- Field : Pharmacology
- Application : Nociceptin has been found to produce efficacious antihyperalgesic and antiallodynic effects in rodent models of chronic pain .
- Methods : The application involves intrathecal administration of N/OFQ .
- Results : The results show potent antihyperalgesic and antiallodynic effects in models of chronic pain .
Regulation of Motivation and Reward
- Field : Neuroscience
- Application : Nociceptin neurons emit nociceptin, a complex molecule that suppresses dopamine, a chemical largely associated with motivation .
- Methods : The application involves the study of nociceptin neurons and their activity before a breakpoint .
- Results : The findings offer new insight into the complex world of motivation and reward .
Treatment of Schizophrenia
- Field : Psychiatry
- Application : The nociceptin receptor system may be involved in domains affected in schizophrenia, based on evidence aligning it with hallmark features of the disorder .
- Methods : The application involves the study of the nociceptin receptor system and its impact on dopamine and glutamate transmission, stress modulation, learning and working memory, and reward cue salience .
- Results : The findings provide the foundation for the involvement of the nociceptin receptor system in the pathophysiology of schizophrenia .
Regulation of Brain Functions
- Field : Neurobiology
- Application : The nociceptin receptor system is involved in the regulation of pain sensitivity, emotional response, reinforcement mechanisms, stress reactivity, sexual behavior, aggression and vegetative control of physiological processes .
- Methods : The application involves the study of the nociceptin receptor system and its gene expression in the limbic structures .
- Results : The findings indicate the significant impact of the nociceptin receptor system on various brain functions .
Safe and Non-addictive Analgesics
- Field : Pharmacology
- Application : Nociceptin Receptor-Related Agonists have emerged as a promising target for developing novel and effective opioids that modulate the analgesic and addictive properties of mu-opioid peptide (MOP) receptor agonists .
- Methods : The application involves the use of peptidic and non-peptidic NOP receptor agonists . More importantly, cebranopadol, a mixed NOP/opioid receptor agonist with full efficacy at NOP and MOP receptors, produces robust analgesic efficacy with reduced adverse effects .
- Results : Several lines of evidence demonstrated that NOP receptor-related agonists, especially mixed NOP/MOP receptor partial agonists, are safe and non-addictive analgesics .
Treatment of Inflammatory and Neuropathic Pain
- Field : Pharmacology
- Application : Nociceptin has been found to produce efficacious antihyperalgesic and antiallodynic effects in rodent models of chronic pain, such as carrageenan- and complete Freund’s adjuvant-induced inflammatory pain and chronic constriction injury, or spinal nerve ligation-induced neuropathic pain .
- Methods : The application involves intrathecal administration of N/OFQ .
- Results : The results show potent antihyperalgesic and antiallodynic effects in models of chronic pain .
Regulation of Emotional Response and Reinforcement Mechanisms
- Field : Neurobiology
- Application : The nociceptin receptor system is involved in the regulation of emotional response and reinforcement mechanisms .
- Methods : The application involves the study of the nociceptin receptor system and its gene expression in the limbic structures .
- Results : The findings indicate the significant impact of the nociceptin receptor system on emotional response and reinforcement mechanisms .
Future Directions
The NOP receptor-related agonists, especially mixed NOP/MOP receptor partial agonists, are safe and non-addictive analgesics . The coactivation of NOP and MOP receptors is a strategy that warrants further exploration and refinement for the development of novel analgesics with a safer and effective profile . Other bifunctional MOR/NOP receptor ligands, such as BU08028, BU10038, and AT-121, are currently under pharmacological investigations and could represent promising analgesic agents for the future .
properties
IUPAC Name |
(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C79H129N27O22/c1-41(2)33-54(72(122)95-44(5)66(116)103-56(36-59(84)110)73(123)102-53(77(127)128)27-28-58(83)109)104-70(120)49(23-13-15-29-80)100-69(119)52(26-18-32-90-79(87)88)99-65(115)43(4)96-75(125)57(40-107)105-71(121)50(24-14-16-30-81)101-68(118)51(25-17-31-89-78(85)86)98-64(114)42(3)94-61(112)39-93-76(126)63(45(6)108)106-74(124)55(35-47-21-11-8-12-22-47)97-62(113)38-91-60(111)37-92-67(117)48(82)34-46-19-9-7-10-20-46/h7-12,19-22,41-45,48-57,63,107-108H,13-18,23-40,80-82H2,1-6H3,(H2,83,109)(H2,84,110)(H,91,111)(H,92,117)(H,93,126)(H,94,112)(H,95,122)(H,96,125)(H,97,113)(H,98,114)(H,99,115)(H,100,119)(H,101,118)(H,102,123)(H,103,116)(H,104,120)(H,105,121)(H,106,124)(H,127,128)(H4,85,86,89)(H4,87,88,90)/t42-,43-,44-,45+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,63-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PULGYDLMFSFVBL-SMFNREODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C79H129N27O22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168933 | |
Record name | Nociceptin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1809.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nociceptin | |
CAS RN |
170713-75-4 | |
Record name | Nociceptin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170713754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nociceptin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NOCICEPTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AYI9N34FF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.